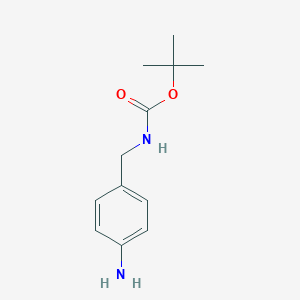
4-(N-Boc-氨基甲基)苯胺
概述
描述
4-(N-Boc-aminomethyl)aniline, also known as 4-Boc-N-methylaminobenzenamine, is a versatile organic compound that has been widely used in chemical synthesis and scientific research. It is a key intermediate in the production of a range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 4-Boc-N-methylaminobenzenamine is also an important building block for the synthesis of a variety of drug molecules. In
科学研究应用
蛋白质微测序
4-(N-Boc-氨基甲基)苯胺已用于蛋白质微测序。它是用于测序多肽的一类新型异硫氰酸酯的一部分,它提高了测序过程中氨基酸的可检测性。这是通过生成可用于荧光标记的一级胺来实现的,从而提高了检测方法的灵敏度 (L'italien 和 Kent,1984)。
杂环化合物的合成
该化合物是合成复杂杂环化合物的组成部分。例如,它用于合成 4-三氟甲基-2-喹啉酮,该化合物可以具有各种取代基,为生产这些化合物提供了一种方便快捷的方法 (Leroux、Lefebvre 和 Schlosser,2006)。
模拟肽中的 γ-转角
该化合物还用于合成苯并二氮杂酮和吡咯苯并二氮杂酮以研究肽中的 γ-转角模拟物。此类研究对于理解肽结构和功能至关重要 (Doerr 和 Lubell,2015)。
导电聚合物的开发
4-(N-Boc-氨基甲基)苯胺在水溶性导电聚合物的制备中发挥作用。它用于创建具有不同性能的致密接枝聚合物,为材料科学的发展做出了贡献,特别是在导电材料领域 (Hua 和 Ruckenstein,2005)。
树状三聚氰胺的合成
该化合物用于合成树状三聚氰胺,这对于理解复杂分子在溶液和固态中的行为至关重要,从而在材料科学和纳米技术中具有潜在应用 (Sacalis 等人,2019)。
催化和化学转化
它还参与各种催化和化学转化过程,例如受保护胍的氨基甲酸酯转化,表明其在有机合成中的多功能性 (Rahman 等人,2021)。
光物理性质研究
这种化学物质在研究某些化合物的物理性质中发挥作用。了解这些性质对于开发具有特定光吸收或发射特性的新材料至关重要 (Sudhakar、Mukherjee 和 Thilagar,2013)。
离子液体的合成
4-(N-Boc-氨基甲基)苯胺用于合成离子液体以催化各种化学反应,说明了其在绿色化学和可持续工艺中的作用 (Chinnappan、La 和 Kim,2013)。
杂环和色胺的构建
它还用于构建新型杂环和色胺,为药物化学和药物开发领域做出了贡献 (Nicolaou 等人,2009)。
化学选择性脱乙酰化
该化合物涉及化学选择性脱乙酰化等实验,这在选择性化学合成和药物研究中至关重要 (Sultane、Mete 和 Bhat,2014)。
金属有机框架
它用于创建金属有机框架以灵敏地检测生物标记物,突出了其在分析化学和诊断学中的重要性 (Jin 和 Yan,2021)。
作用机制
Target of Action
4-(N-Boc-aminomethyl)aniline is a protected amine It is known to be used in the synthesis of various organic synthase inhibitors and other bio-active compounds .
Mode of Action
It’s known that the compound can undergo n-boc deprotection , which is a common process in organic chemistry involving the removal of the Boc protecting group.
Biochemical Pathways
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may play a role in the inhibition of certain enzymatic reactions.
Pharmacokinetics
The compound’s molecular weight of 22228 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may have a role in inhibiting certain enzymatic reactions at the molecular level.
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.
安全和危害
属性
IUPAC Name |
tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQXBSQQHAGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373203 | |
| Record name | 4-(N-Boc-aminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-55-8 | |
| Record name | 4-(N-Boc-aminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

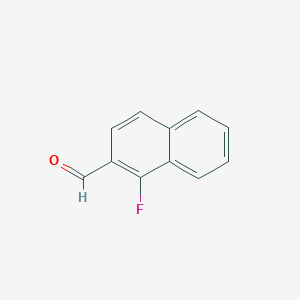
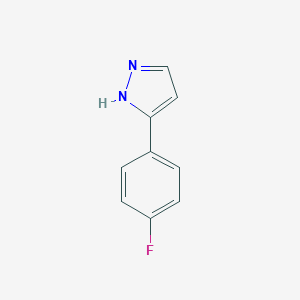
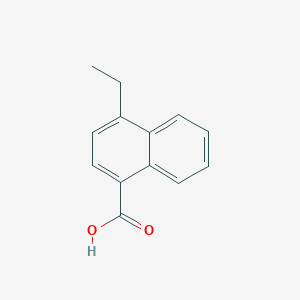
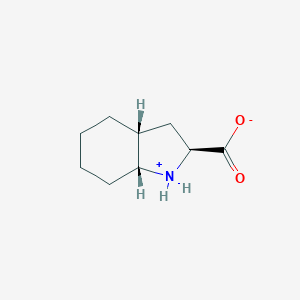
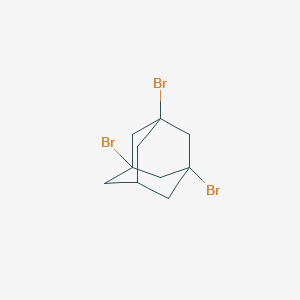
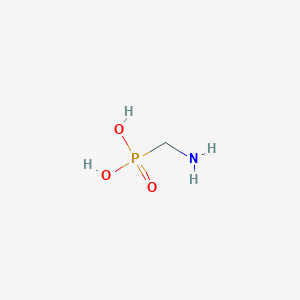
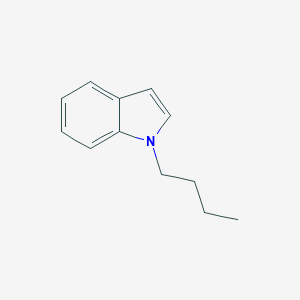

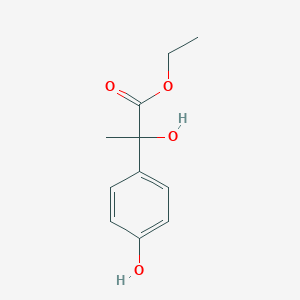
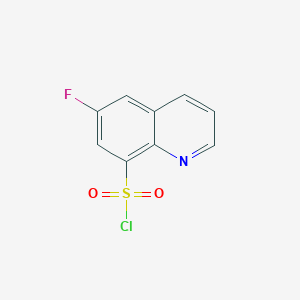
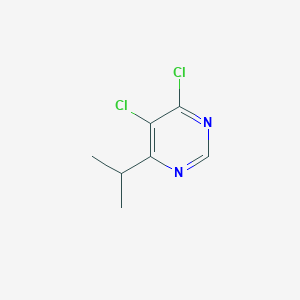
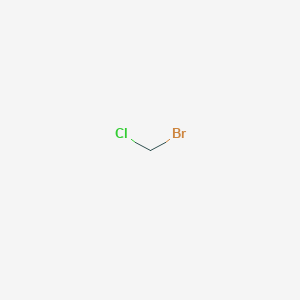
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
